

Unveiling Human PHM-27: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PHM-27 (human)

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This technical guide provides a comprehensive overview of the human Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide with significant biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, signaling pathways, and detailed experimental protocols for its study.

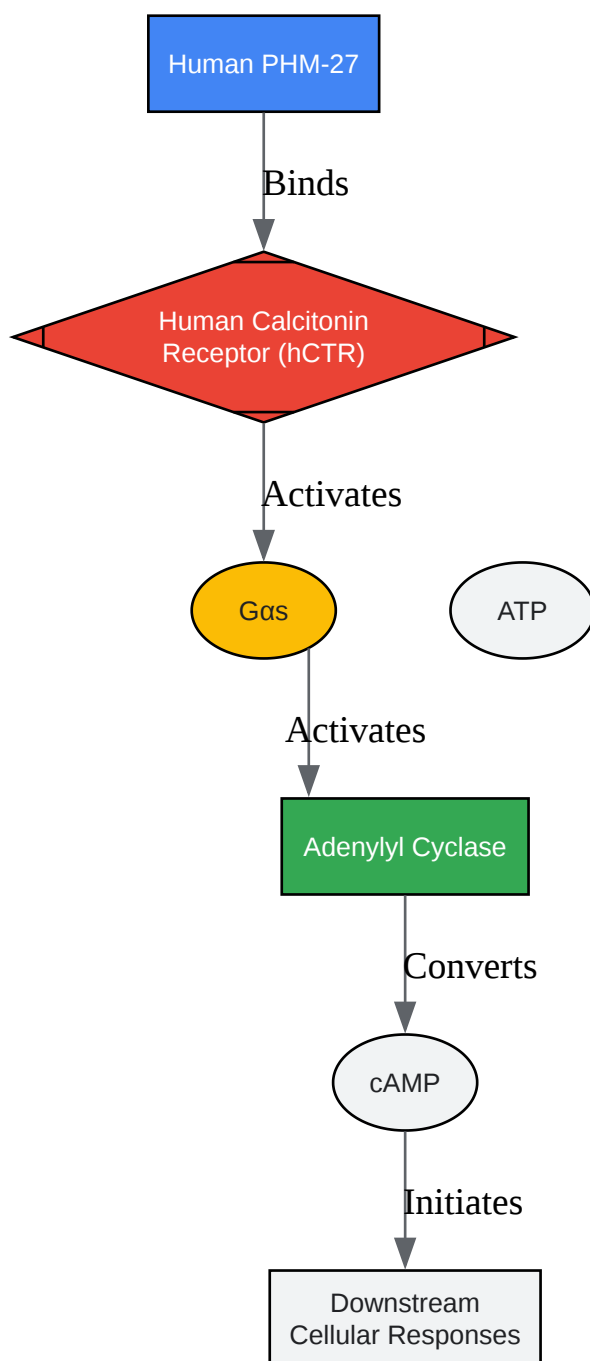
Core Data Summary

Human PHM-27 is a peptide hormone derived from the same precursor as Vasoactive Intestinal Peptide (VIP).^{[1][2][3]} Its fundamental properties are summarized below.

Property	Value	Reference
Amino Acid Sequence	His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH ₂	[4]
Molecular Weight	~2985.4 g/mol	[5][6]
Chemical Formula	C ₁₃₅ H ₂₁₄ N ₃₄ O ₄₀ S	[6]

Biological Function and Signaling Pathway

Human PHM-27 has been identified as a potent agonist for the human calcitonin receptor (hCTR), a G protein-coupled receptor (GPCR).[5][6] Upon binding to the hCTR, PHM-27 initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][6] This signaling pathway is crucial in various physiological processes. The EC50 for hCTR activation by PHM-27 has been reported to be approximately 11 nM.[5][6]



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PHM-27 signaling through the human calcitonin receptor.

Experimental Protocols

Competitive Radioligand Binding Assay for Human Calcitonin Receptor

This protocol is designed to determine the binding affinity of PHM-27 to the human calcitonin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- Cell Membranes: Membranes prepared from a cell line overexpressing the human calcitonin receptor (e.g., T47D or transfected HEK293 cells).
- Radioligand: [125 I]-Salmon Calcitonin ([125 I]-sCT).
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
- Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% BSA.
- Test Compound: Human PHM-27 peptide.
- Non-specific Binding Control: High concentration of unlabeled salmon calcitonin (e.g., 1 μ M).
- 96-well filter plates (e.g., GF/C filters).
- Scintillation fluid and a scintillation counter.

Procedure:

- Assay Setup: In a 96-well plate, add the following to each well:
 - 25 μ L of Assay Buffer.
 - 25 μ L of varying concentrations of PHM-27 (or vehicle for total binding, or unlabeled sCT for non-specific binding).
 - 25 μ L of [125 I]-sCT (at a final concentration near its K_d, e.g., 50 pM).
 - 25 μ L of cell membrane preparation (protein concentration to be optimized, e.g., 5-20 μ g per well).

- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
- Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
- Washing: Wash the filters three times with 200 μ L of ice-cold Wash Buffer to remove unbound radioligand.
- Radioactivity Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PHM-27 concentration and determine the IC₅₀ value using non-linear regression analysis.

cAMP Functional Assay

This protocol measures the functional consequence of PHM-27 binding to the hCTR by quantifying the production of intracellular cAMP.

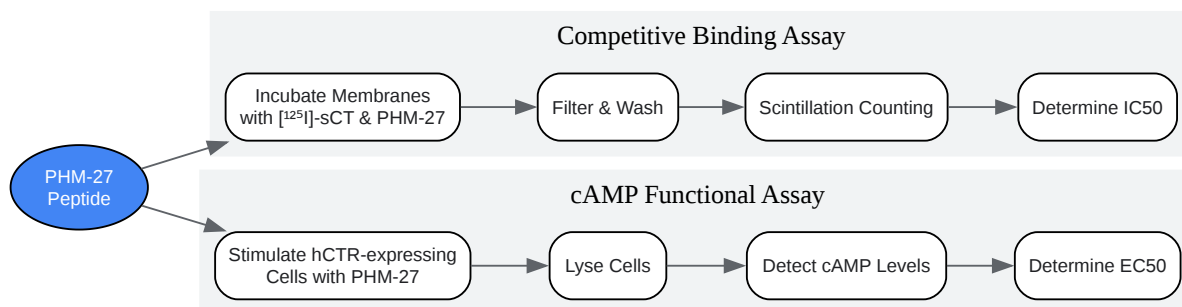
Materials:

- Cells: A cell line expressing the human calcitonin receptor (e.g., CHO-K1 or HEK293 cells).
- Cell Culture Medium: Appropriate medium for the chosen cell line.
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM) to prevent cAMP degradation.
- Test Compound: Human PHM-27 peptide.
- Positive Control: A known agonist of the hCTR, such as salmon calcitonin.
- cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well or 384-well plate at a predetermined density and culture overnight to allow for attachment.
- **Cell Stimulation:**
 - Aspirate the culture medium from the wells.
 - Wash the cells once with pre-warmed Stimulation Buffer (without IBMX).
 - Add 50 μ L of Stimulation Buffer (containing IBMX) to each well and incubate for 30 minutes at 37°C.
 - Add 50 μ L of varying concentrations of PHM-27 (or vehicle/positive control) diluted in Stimulation Buffer to the wells.
- **Incubation:** Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
- **Cell Lysis and cAMP Detection:**
 - Lyse the cells according to the instructions of the chosen cAMP assay kit.
 - Perform the cAMP detection assay following the manufacturer's protocol.
- **Data Analysis:** Generate a standard curve using the cAMP standards provided in the kit. Determine the concentration of cAMP produced in each well by interpolating from the standard curve. Plot the cAMP concentration against the logarithm of the PHM-27 concentration and determine the EC50 value using non-linear regression analysis.

Experimental Workflow Diagram



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Workflow for characterizing PHM-27 activity.

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